Inosinic Acid

Description

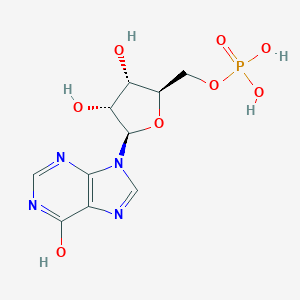

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSZFWQUAKGDAV-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O8P | |

| Record name | INOSINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30918-54-8 | |

| Record name | Polyinosinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30918-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80948097 | |

| Record name | 5'-Inosinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or powder, Solid | |

| Record name | INOSINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Inosinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, slightly soluble in ethanol | |

| Record name | INOSINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

131-99-7 | |

| Record name | Inosinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inosinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Inosinic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Inosinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAO7US05G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Inosinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Inosinic Acid in Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, the synthesis of purines stands as a cornerstone process, essential for the formation of nucleic acids, energy currency, and signaling molecules. At the heart of this vital pathway lies inosinic acid, or inosine monophosphate (IMP), the first fully formed purine nucleotide. This technical guide provides an in-depth exploration of the pivotal role of IMP in purine biosynthesis, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to investigate this fundamental pathway.

This compound: The Branch Point Precursor in De Novo Purine Synthesis

The de novo synthesis of purine nucleotides is a highly conserved metabolic pathway that constructs the purine ring from simple precursors, including amino acids, CO2, and formate. This multi-step process culminates in the synthesis of IMP, which serves as the crucial branch point for the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2][3]

The pathway to IMP begins with ribose-5-phosphate and proceeds through a series of enzymatic reactions.[3][4] Once synthesized, IMP is channeled into two distinct branches, each leading to one of the essential purine nucleotides.[3]

-

Synthesis of Adenosine Monophosphate (AMP) from IMP: This two-step conversion is energetically fueled by guanosine triphosphate (GTP).[5]

-

Synthesis of Guanosine Monophosphate (GMP) from IMP: This pathway requires adenosine triphosphate (ATP) as an energy source.[5]

This bifurcation at IMP is a critical regulatory node, ensuring a balanced supply of adenine and guanine nucleotides for cellular needs.[5]

Quantitative Data on Key Enzymes and Metabolites

The efficiency and regulation of the IMP branch point are governed by the kinetic properties of the involved enzymes and the intracellular concentrations of the purine nucleotides.

Table 1: Kinetic Parameters of Key Human Enzymes at the IMP Branch Point

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |

| IMP Dehydrogenase (Type I) | IMP | 18 | 1.5 s-1 | [10] |

| NAD+ | 46 | [10] | ||

| IMP Dehydrogenase (Type II) | IMP | 9.3 | 1.3 s-1 | [10] |

| NAD+ | 32 | [10] | ||

| Adenylosuccinate Synthetase | IMP | 1.79 | 97 s-1 | [11] |

| Aspartate | - | - | ||

| GTP | - | - | ||

| Adenylosuccinate Lyase | Adenylosuccinate | - | - | |

| SAICAR | 2.35 | 90 s-1 | [11] |

Note: Kinetic parameters can vary depending on the specific experimental conditions.

Table 2: Sample Intracellular Concentrations of Purine Nucleotides in HeLa Cells

| Condition | IMP (relative abundance) | AMP (relative abundance) | GMP (relative abundance) |

| Purine-rich medium | 1.0 | ~8.5 | ~1.0 |

| Purine-depleted medium | ~2.8 | Slightly higher | Slightly higher |

Data adapted from a study on HeLa cells, showing a significant increase in IMP concentration under purine-depleted conditions, which induces the formation of purinosomes.[12]

Regulatory Mechanisms at the this compound Branch Point

The flux of IMP into the AMP and GMP synthetic pathways is tightly regulated to maintain a balanced pool of purine nucleotides. The primary mechanism of regulation is feedback inhibition.[2][3]

-

Feedback Inhibition of AMP Synthesis: AMP, the final product of its branch, acts as a competitive inhibitor of adenylosuccinate synthetase.[5]

-

Feedback Inhibition of GMP Synthesis: Similarly, GMP feedback inhibits its own synthesis by acting as a competitive inhibitor of IMP dehydrogenase.[5]

This reciprocal regulation ensures that the production of adenine and guanine nucleotides is finely tuned to the cell's requirements. When the level of one nucleotide is high, its synthesis is downregulated, allowing IMP to be shunted towards the synthesis of the other nucleotide.

Experimental Protocols

A variety of experimental techniques are employed to study the role of this compound in purine biosynthesis.

Measurement of IMP Dehydrogenase (IMPDH) Activity

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH at 340 nm.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

-

Substrate Solution: 500 µM NAD+ and 250 µM IMP in Assay Buffer

-

Enzyme Preparation: Purified or crude cell lysate containing IMPDH

Procedure:

-

Prepare the reaction mixture by combining the Assay Buffer and Substrate Solution.

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH production is proportional to the IMPDH activity.

Measurement of Adenylosuccinate Synthetase (ADSS) and Lyase (ADSL) Activity

The activity of these enzymes can be monitored by the change in absorbance at specific wavelengths due to the formation or consumption of their respective substrates and products. For ADSL, a continuous spectrophotometric rate determination can be used by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.[13]

Materials for ADSL Assay:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, 1 mM EDTA, pH 7.0

-

Substrate: 1.72 mM Adenylosuccinic Acid in Assay Buffer

-

Enzyme Solution: 0.2 - 0.4 units/ml of Adenylosuccinate Lyase in cold Assay Buffer

Procedure for ADSL Assay:

-

Equilibrate the buffer and substrate solution to 25°C in a quartz cuvette.

-

Monitor the initial absorbance at 280 nm.

-

Add the enzyme solution to initiate the reaction.

-

Record the decrease in absorbance at 280 nm for approximately 5 minutes.

-

Calculate the rate of reaction from the linear portion of the curve.[13]

Quantification of Intracellular Purine Nucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying intracellular nucleotides.

Sample Preparation:

-

Harvest cells and quench metabolism rapidly, for example, by using liquid nitrogen.

-

Extract metabolites using a suitable solvent, such as cold 0.6 N perchloric acid.

-

Neutralize the extract with potassium bicarbonate.

-

Centrifuge to remove the precipitate and collect the supernatant for analysis.

HPLC Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of ammonium dihydrogen phosphate and methanol/acetonitrile.

-

Detection: UV detector at 254 nm.

-

Quantification: Compare peak areas to those of known standards for IMP, AMP, and GMP.

Metabolic Flux Analysis using Stable Isotopes

Metabolic flux analysis (MFA) with stable isotope tracers, such as 13C-labeled glucose or 15N-labeled glutamine, provides a dynamic view of the rates of metabolic pathways.[14][15]

General Workflow:

-

Cell Culture: Culture cells in a medium containing the stable isotope-labeled substrate until a metabolic and isotopic steady state is reached.

-

Metabolite Extraction: Harvest cells and extract intracellular metabolites.

-

Mass Spectrometry (MS) Analysis: Analyze the metabolite extracts using LC-MS to determine the mass isotopomer distribution of purine nucleotides and their precursors.

-

Computational Modeling: Use the mass isotopomer distribution data, along with other measured rates (e.g., glucose uptake), as input for a computational model of the metabolic network to estimate the intracellular flux distribution.[16]

Visualizing the Role of this compound

Diagrams generated using the DOT language provide a clear visual representation of the complex pathways and experimental workflows involved in studying this compound's role in purine biosynthesis.

Caption: De Novo Purine Biosynthesis Pathway Highlighting the Central Role of IMP.

Caption: General Experimental Workflow for Studying Purine Biosynthesis.

Conclusion

This compound stands as a linchpin in purine metabolism, its synthesis and subsequent conversion into AMP and GMP being fundamental for cellular life. The intricate regulation at the IMP branch point ensures a balanced production of these essential nucleotides. A thorough understanding of the enzymes, kinetics, and regulatory mechanisms governing this pathway is crucial for researchers in basic science and for professionals in drug development targeting diseases characterized by aberrant cell proliferation, such as cancer and autoimmune disorders. The experimental methodologies outlined in this guide provide a robust framework for further investigation into this critical area of biochemistry.

References

- 1. rsc.org [rsc.org]

- 2. Purine metabolism - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. microbenotes.com [microbenotes.com]

- 5. quora.com [quora.com]

- 6. Adenylosuccinate synthase - Wikipedia [en.wikipedia.org]

- 7. Kinetic studies of mutant human adenylosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 16. benchchem.com [benchchem.com]

The Cornerstone of Purine Metabolism: A Technical Guide to the Discovery and History of Inosinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of metabolic pathways that sustain life, the synthesis of purines stands as a fundamental process, essential for the creation of DNA, RNA, and energy-rich compounds like ATP. At the heart of this vital network lies inosinic acid, or inosine monophosphate (IMP), the first fully formed purine nucleotide.[1][2][3][4] Its discovery and the elucidation of its biosynthetic pathway represent a landmark achievement in biochemistry, paving the way for a deeper understanding of cellular proliferation, and providing a critical target for therapeutic interventions in cancer and autoimmune diseases.[2] This technical guide provides an in-depth exploration of the history, discovery, and metabolic significance of this compound, complete with detailed experimental protocols and quantitative data to support researchers in the field.

A Historical Perspective: Unraveling the Purine Maze

The journey to understanding this compound's role began with early investigations into the structure of purines. The term "purine" (from purum uricum acidum, meaning pure uric acid) was coined by the German chemist Emil Fischer in 1884, who first synthesized the parent compound in 1898. However, the complete elucidation of the de novo purine biosynthesis pathway, a complex 11-step process, would take several more decades of meticulous research.

Two key figures in this endeavor were the American biochemists John M. Buchanan and G. Robert Greenberg . Working independently in the 1950s, their research groups pioneered the use of isotopic tracers to painstakingly map out the origins of each atom in the purine ring.[5][6] Through elegant experiments, they demonstrated that the atoms of the purine ring are derived from simple precursors: glycine, formate, glutamine, aspartate, and carbon dioxide.[7] Their work established that this compound (IMP) is the first stable nucleotide intermediate in this pathway, from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are subsequently derived.[7]

The De Novo Biosynthesis of this compound: A Step-by-Step Elucidation

The de novo synthesis of IMP is a highly conserved and energy-intensive pathway that constructs the purine ring on a scaffold of ribose-5-phosphate.[2] The pathway is initiated by the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP).[3]

Key Regulatory Steps and Enzymes

The commitment step in de novo purine biosynthesis is the conversion of PRPP to 5-phosphoribosylamine, a reaction catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (ATase or GPAT) .[8] This enzyme is subject to feedback inhibition by the end products of the pathway: AMP, GMP, and IMP, thus regulating the overall rate of purine synthesis.[7][9] Another key regulatory enzyme is PRPP synthetase , which is inhibited by ADP and GDP.

The pathway then proceeds through a series of nine additional enzymatic reactions to form IMP.[9] Many of the enzymes involved in this pathway exist as multifunctional proteins, forming a large complex known as the "purinosome" to facilitate the efficient channeling of intermediates.[3]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and intermediates of the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the organism and experimental conditions.

| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (U/mg) | Inhibitor(s) | K_i_ (mM) |

| Amidophosphoribosyltransferase (Human) | Glutamine | 0.46 | - | GMP | - |

| Ammonia | 0.71 | - | AMP | - | |

| IMP Dehydrogenase (Human) | IMP | - | - | Mycophenolic Acid | - |

| Acid Phosphatase/Phosphotransferase (E. blattae) | Inosine | 40 | 3.5 | Hg²⁺, Ag⁺, Cu²⁺ | - |

Table 1: Kinetic Parameters of Key Enzymes in Purine Metabolism.[10][11]

| Metabolite | Intracellular Concentration (µM) |

| Inosine Monophosphate (IMP) | 50 - 200 |

| Adenosine Monophosphate (AMP) | 50 - 300 |

| Guanosine Monophosphate (GMP) | 10 - 100 |

| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | 5 - 50 |

Table 2: Approximate Intracellular Concentrations of Key Purine Metabolites in Mammalian Cells.

Experimental Protocols for Studying this compound Pathways

The elucidation of the this compound pathway was heavily reliant on the development of robust experimental methodologies. The following sections provide detailed protocols for key experiments in this field.

Isotopic Tracer Studies for Pathway Elucidation

Isotopic labeling was the cornerstone of the initial discovery of the purine biosynthesis pathway and remains a powerful tool for studying metabolic flux.[1][12][13][14]

Objective: To determine the metabolic precursors of the purine ring.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells of interest (e.g., hepatocytes, cancer cell lines) in a defined medium.

-

Introduce a stable isotope-labeled precursor, such as [¹³C]-glycine, [¹⁵N]-glutamine, or [¹⁴C]-formate, into the culture medium.[1]

-

Incubate the cells for a period sufficient to allow for the incorporation of the label into newly synthesized purines. This duration can range from minutes for glycolytic intermediates to hours for nucleotides.[14]

-

-

Metabolite Extraction:

-

Harvest the cells and quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).

-

Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

-

Analysis of Labeled this compound:

-

Separate the extracted metabolites using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

-

Analyze the isotopic enrichment of this compound and its derivatives using mass spectrometry (MS) or by detecting radioactivity for radiolabeled compounds.[14]

-

-

Data Interpretation:

-

By identifying which atoms in the this compound molecule have incorporated the isotopic label, the metabolic origin of those atoms can be deduced.

-

Enzyme Assay for Amidophosphoribosyltransferase (ATase)

This protocol describes a radiometric assay for ATase, the committed step in de novo purine synthesis.[11]

Objective: To measure the activity of ATase by quantifying the formation of [¹⁴C]-labeled 5-phosphoribosylamine.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl₂

-

2 mM DTT

-

2 mM Glutamine

-

-

Prepare a stock solution of [¹⁴C]-PRPP (specific activity ~50 mCi/mmol).

-

-

Enzyme Preparation:

-

Prepare a cell or tissue lysate containing ATase activity.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 50 µL of the reaction buffer with 10 µL of the enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of [¹⁴C]-PRPP (final concentration 0.5 mM).

-

Incubate at 37°C for 10-30 minutes.

-

Stop the reaction by adding 70 µL of cold ethanol.

-

Centrifuge to pellet precipitated proteins.

-

-

Separation and Quantification:

-

Spot a known volume of the supernatant onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate PRPP from 5-phosphoribosylamine.

-

Visualize the separated spots using autoradiography.

-

Quantify the amount of radioactivity in the 5-phosphoribosylamine spot to determine enzyme activity.

-

Enzyme Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

This protocol describes a continuous spectrophotometric assay for HGPRT, a key enzyme in the purine salvage pathway.[15][16]

Objective: To measure HGPRT activity by coupling the production of IMP to the reduction of NAD⁺ by IMP dehydrogenase (IMPDH).

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl₂

-

1 mM PRPP

-

0.5 mM Hypoxanthine

-

1 mM NAD⁺

-

Recombinant IMP dehydrogenase (sufficient units)

-

-

-

Enzyme Preparation:

-

Prepare a cell or tissue lysate containing HGPRT activity.

-

-

Assay Procedure:

-

In a 96-well plate, add 180 µL of the reaction buffer to each well.

-

Add 20 µL of the enzyme preparation to the sample wells.

-

Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

-

Monitor the increase in absorbance at 340 nm over time at 37°C.

-

-

Data Analysis:

-

The rate of NADH production, and thus the increase in absorbance at 340 nm, is directly proportional to the HGPRT activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Visualizing Metabolic and Experimental Frameworks

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: The de novo biosynthesis pathway of this compound (IMP).

Caption: The purine salvage pathway for nucleotide synthesis.

Caption: Workflow for an isotopic tracer experiment to elucidate a metabolic pathway.

Conclusion

The discovery and detailed characterization of the this compound metabolic pathways represent a triumph of biochemical research. From the pioneering isotopic tracer studies of Buchanan and Greenberg to the sophisticated enzymatic assays available today, our understanding of this central metabolic hub has grown immensely. This knowledge has not only illuminated fundamental aspects of cellular life but has also provided a rational basis for the development of drugs that target purine metabolism for the treatment of cancer and other diseases. The continued investigation of this compound metabolism, aided by the technical approaches outlined in this guide, promises to yield further insights into human health and disease, opening new avenues for therapeutic innovation.

References

- 1. Radioisotope studies of purine metabolism during administration of guanine and allopurinol in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Food Additive, Flavor Enhancer, Monosodium Glutamate | Britannica [britannica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Purine metabolism - Wikipedia [en.wikipedia.org]

- 8. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. Enzymatic production of 5'-inosinic acid by a newly synthesised acid phosphatase/phosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medschool.umich.edu [medschool.umich.edu]

- 13. Isotope studies of uric acid metabolism during dietary purine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 16. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

Inosinic Acid: The Crossroads of Purine Nucleotide Synthesis for Adenosine and Guanosine Monophosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the synthesis of purine nucleotides stands as a fundamental process essential for DNA replication, RNA synthesis, cellular energy transfer, and signaling cascades. At the heart of this pathway lies inosinic acid, or inosine monophosphate (IMP), a pivotal precursor molecule that represents a critical branch point leading to the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The precise and tightly regulated conversion of IMP into these two essential purine nucleotides is orchestrated by a series of enzymatic reactions that are of significant interest to researchers in biochemistry, molecular biology, and pharmacology. Understanding the nuances of this metabolic fork is paramount for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders. This technical guide provides a comprehensive overview of the enzymatic conversion of IMP to AMP and GMP, detailing the signaling pathways, experimental protocols for key enzyme assays, and a compilation of quantitative data to facilitate comparative analysis.

The Metabolic Fate of this compound: A Bifurcated Pathway to AMP and GMP

The conversion of IMP to AMP and GMP occurs through two distinct and highly regulated enzymatic pathways. The balance between these two branches is crucial for maintaining the appropriate intracellular ratio of adenine and guanine nucleotides.

Synthesis of Adenosine Monophosphate (AMP) from IMP

The synthesis of AMP from IMP is a two-step process that requires the input of energy in the form of guanosine triphosphate (GTP).[1]

-

Adenylosuccinate Synthetase (AdSS): In the first committed step, adenylosuccinate synthetase (EC 6.3.4.4) catalyzes the condensation of IMP with the amino acid aspartate. This reaction is driven by the hydrolysis of GTP to guanosine diphosphate (GDP) and inorganic phosphate (Pi).[2] The product of this reaction is adenylosuccinate.

-

Adenylosuccinate Lyase (ADSL): The second step involves the cleavage of fumarate from adenylosuccinate by the enzyme adenylosuccinate lyase (EC 4.3.2.2), resulting in the formation of AMP.[2]

The pathway is subject to feedback inhibition by its end product, AMP, which acts as a competitive inhibitor of adenylosuccinate synthetase.[3]

Synthesis of Guanosine Monophosphate (GMP) from IMP

The synthesis of GMP from IMP is also a two-step pathway, requiring energy in the form of adenosine triphosphate (ATP).[1]

-

IMP Dehydrogenase (IMPDH): The first and rate-limiting step is the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), catalyzed by IMP dehydrogenase (EC 1.1.1.205).[4] This reaction generates NADH.

-

GMP Synthetase (GMPS): In the final step, GMP synthetase (EC 6.3.5.2) catalyzes the amination of XMP at the C2 position, using the amide group of glutamine as the nitrogen donor. This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi), leading to the formation of GMP.

Similar to the AMP branch, the GMP pathway is regulated by feedback inhibition, with GMP acting as an inhibitor of IMP dehydrogenase.[1]

Signaling Pathways and Regulatory Logic

The biosynthesis of AMP and GMP from IMP is a classic example of a highly regulated metabolic pathway, ensuring a balanced supply of adenine and guanine nucleotides. The regulatory logic involves feedback inhibition and the reciprocal use of energy sources.

References

- 1. quora.com [quora.com]

- 2. Adenylosuccinate synthetase: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Location Is Everything: Influence of His-Tag Fusion Site on Properties of Adenylosuccinate Synthetase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMP dehydrogenase from the intracellular parasitic protozoan Eimeria tenella and its inhibition by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Inosinic Acid (IMP) in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Inosinic acid, or inosine monophosphate (IMP), stands at a critical metabolic crossroads, serving as the first fully formed purine nucleotide and the central precursor for the synthesis of adenine and guanine nucleotides.[1] Its pivotal position makes it a key regulator of cellular proliferation, energy metabolism, and signaling pathways. This in-depth technical guide explores the multifaceted functions of IMP in cellular metabolism, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways to support advanced research and drug development endeavors.

IMP Biosynthesis: De Novo and Salvage Pathways

Cells employ two primary routes to generate IMP: the energy-intensive de novo synthesis pathway and the energetically favorable salvage pathway.

1.1. De Novo Purine Biosynthesis

The de novo pathway constructs the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and formate.[1] This intricate process, primarily occurring in the liver, involves eleven enzymatic steps, culminating in the formation of IMP.[1] The pathway begins with the conversion of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP).[1] The committed step is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (ATase).[1]

1.2. Purine Salvage Pathway

The salvage pathway recycles pre-existing purine bases (hypoxanthine, guanine, and adenine) to synthesize nucleotides.[2] This pathway is crucial for tissues with high energy demands and limited de novo synthesis capacity. The key enzyme in the salvage of hypoxanthine to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine.[2]

IMP as the Branch Point for Adenine and Guanine Nucleotide Synthesis

IMP serves as the direct precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of RNA and DNA.[3]

2.1. Synthesis of AMP from IMP

The conversion of IMP to AMP is a two-step process. First, adenylosuccinate synthetase catalyzes the GTP-dependent addition of aspartate to IMP, forming adenylosuccinate. Subsequently, adenylosuccinate lyase removes fumarate from adenylosuccinate to yield AMP.

2.2. Synthesis of GMP from IMP

The synthesis of GMP from IMP also involves two steps. Initially, IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[1] Following this, GMP synthetase utilizes the amide group from glutamine in an ATP-dependent reaction to convert XMP to GMP.

Allosteric Regulation of Purine Metabolism by IMP

IMP, along with other purine nucleotides, plays a crucial role in regulating its own biosynthesis through feedback inhibition. The primary regulatory point in the de novo pathway is the enzyme amidophosphoribosyltransferase (ATase).[4] This enzyme is allosterically inhibited by the end products of the pathway, including IMP, AMP, and GMP.[4] This feedback mechanism ensures a balanced supply of purine nucleotides according to the cell's metabolic needs. The binding of purine nucleotide pairs to two distinct allosteric sites on ATase results in synergistic inhibition.[4]

Quantitative Data on IMP Metabolism

Understanding the quantitative aspects of IMP metabolism is critical for metabolic modeling and drug development. The following tables summarize key kinetic parameters of enzymes involved in IMP metabolism and reported intracellular concentrations of IMP.

| Enzyme | Organism | Substrate | Km (µM) | Vmax / kcat | Inhibitor | Ki (µM) | Reference |

| Adenylosuccinate Synthetase | Escherichia coli | IMP | 20 | 1.35 x 10-3 mM/min (Vmax) | AMP | 10 | [5][6] |

| GTP | 23 | GDP | 8 | [5][6] | |||

| Aspartate | 300 | GMP | 24 | [5][6] | |||

| IMP Dehydrogenase II | Human | IMP | 62.23 | 0.0045 ΔOD/min (Vmax) | Mycophenolic Acid | 0.009429 | [7] |

| NAD+ | 420 | [7] |

Table 1: Kinetic Parameters of Key Enzymes in IMP Metabolism. This table presents Michaelis-Menten constants (Km), maximum reaction velocities (Vmax) or catalytic constants (kcat), and inhibition constants (Ki) for enzymes central to IMP's metabolic fate.

| Cell Type | Condition | Intracellular IMP Concentration | Reference |

| HeLa | Purine-depleted medium | ~3-fold increase compared to normal | [8] |

| HeLa | DMAT-treated | ~1.5-fold increase compared to normal | [9] |

| Mammalian Cells (Typical) | - | 5-15 mM (total purine nucleotides) | [10] |

Table 2: Reported Intracellular Concentrations of IMP. This table provides an overview of the measured intracellular concentrations of IMP in different mammalian cell lines and under various conditions.

IMP and Cellular Signaling

While the primary signaling roles in the purine world are attributed to ATP, GTP, and cyclic AMP, IMP and its derivatives are emerging as important signaling molecules, particularly in the extracellular space.[5] Extracellular IMP can be converted to inosine, which has been shown to modulate inflammatory responses.[5][6] Intracellularly, IMP's main signaling function is through its role as a critical precursor for ATP and GTP, which are essential for a vast array of signaling pathways, and as an allosteric regulator of purine biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study IMP metabolism.

6.1. Quantification of Intracellular IMP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of intracellular IMP using reverse-phase HPLC with UV detection.

-

Cell Lysis and Extraction:

-

Harvest cells by trypsinization or scraping and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of ice-cold 60% methanol.

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0).

-

Mobile Phase B: 100% Methanol.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Quantification: Compare the peak area of IMP in the sample to a standard curve generated with known concentrations of IMP.

-

6.2. In Vitro Assay for IMP Dehydrogenase (IMPDH) Activity

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH.

-

Reaction Mixture (per well of a 96-well plate):

-

100 mM Tris-HCl (pH 8.0)

-

100 mM KCl

-

1 mM EDTA

-

2 mM DTT

-

1 mM NAD+

-

Purified IMPDH enzyme or cell lysate

-

-

Procedure:

-

Add all components of the reaction mixture except IMP to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding IMP to a final concentration of 0.5 mM.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for 10-30 minutes at 37°C.

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

6.3. Metabolic Labeling with 15N-Glutamine to Trace Purine Biosynthesis

This protocol uses a stable isotope to trace the incorporation of nitrogen from glutamine into the purine ring.

-

Cell Culture and Labeling:

-

Culture cells in a glutamine-free medium supplemented with dialyzed fetal bovine serum.

-

Replace the medium with a labeling medium containing 15N2-glutamine (amide and amino groups labeled).

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

Harvest and extract intracellular metabolites as described in the HPLC protocol (Section 6.1).

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Monitor the mass shift in IMP and its downstream products (AMP, GMP) corresponding to the incorporation of 15N atoms.

-

Quantify the fractional labeling to determine the rate of de novo purine synthesis.

-

Visualizing IMP's Central Role: Metabolic Pathways in Graphviz

The following diagrams, generated using the DOT language for Graphviz, illustrate the pivotal position of IMP in cellular metabolism.

Caption: De Novo Purine Biosynthesis Pathway Highlighting IMP Formation.

Caption: Conversion of IMP to AMP and GMP.

Caption: The Purine Salvage Pathway.

Conclusion

This compound is a cornerstone of cellular metabolism, indispensable for the synthesis of the purine nucleotides required for genetic information storage, energy transfer, and cellular signaling. Its central position in both de novo and salvage pathways, coupled with its role in the allosteric regulation of its own synthesis, underscores its importance in maintaining cellular homeostasis. A thorough understanding of IMP metabolism, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate cellular proliferation and energy status in various pathological conditions. The methodologies and data presented in this guide provide a solid foundation for advancing research in this critical area of cellular biochemistry.

References

- 1. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cores.emory.edu [cores.emory.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solved 1. The table below shows the concentrations of | Chegg.com [chegg.com]

The Gatekeeper of Purine Metabolism: In-depth Regulation of De Novo Synthesis by Inosinic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo purine synthesis pathway is a fundamental metabolic process responsible for the production of purine nucleotides, the essential building blocks of nucleic acids and a host of other critical biomolecules. The intricate regulation of this pathway is paramount for maintaining cellular homeostasis and ensuring the appropriate balance of adenylate and guanylate pools. At the heart of this regulatory network lies inosinic acid (inosine monophosphate or IMP), the first fully formed purine nucleotide and the branch-point precursor for both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP). This technical guide provides a comprehensive exploration of the core mechanisms by which this compound and other purine derivatives govern the de novo synthesis pathway. We delve into the allosteric regulation of key enzymes, present quantitative data on enzyme kinetics and cellular nucleotide concentrations, and provide detailed experimental protocols for the study of this vital metabolic route. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug discovery efforts targeting metabolic pathways in cancer, immunology, and infectious diseases.

Introduction

The de novo synthesis of purine nucleotides is a highly conserved and energy-intensive pathway that constructs the purine ring from simple precursors, including amino acids, bicarbonate, and formate. The pathway culminates in the synthesis of this compound (IMP), which is then converted to AMP and GMP.[1] Given the energetic cost and the importance of maintaining balanced nucleotide pools, this pathway is subject to stringent feedback regulation.

This compound, along with the downstream products AMP and GMP, acts as a key allosteric regulator, primarily targeting the initial and rate-limiting step of the pathway catalyzed by glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase (GPAT) .[2][3] Additionally, the flux through the two branches leading from IMP to AMP and GMP is also tightly controlled, with IMP dehydrogenase (IMPDH) being a critical regulatory node on the path to guanine nucleotides.[4][5] Understanding the molecular details of this regulation is crucial for the development of therapeutics that target purine metabolism, a strategy that has proven effective in cancer chemotherapy and immunosuppression.[6]

This guide will provide an in-depth examination of these regulatory mechanisms, supported by quantitative data and detailed experimental methodologies to facilitate further research in this field.

Core Regulatory Mechanisms

The regulation of de novo purine synthesis by this compound and its derivatives is a classic example of feedback inhibition, ensuring that the production of purines is tightly coupled to the cell's metabolic needs. This regulation occurs at two primary levels: the control of the overall pathway flux and the differential regulation of the AMP and GMP synthetic branches.

Feedback Inhibition of Glutamine-PRPP Amidotransferase (GPAT)

The first committed step in de novo purine synthesis is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine to 5-phosphoribosylamine, catalyzed by GPAT. This enzyme is the principal site of allosteric regulation for the entire pathway.[7] IMP, AMP, and GMP all act as negative feedback inhibitors of GPAT.[2]

These purine nucleotides bind to two distinct allosteric sites on the enzyme, often referred to as the A (adenine) site and the C (catalytic) site, which is distinct from the active site where PRPP binds.[8][9] The binding of these inhibitors induces a conformational change in the enzyme, reducing its catalytic activity.[10][11]

A key feature of this regulation is the synergistic inhibition observed when both adenine and guanine nucleotides are present.[2][12] For instance, the combination of AMP and GMP results in a greater degree of inhibition than the sum of their individual effects.[9] This synergistic action allows for a more sensitive and fine-tuned control of the pathway in response to the overall purine nucleotide pool. Structural studies have revealed that synergistic inhibition arises from direct interactions between the bound nucleotides at the two regulatory sites.[12]

Regulation at the IMP Branch Point: IMP Dehydrogenase (IMPDH)

Following its synthesis, IMP stands at a critical metabolic crossroads, where it can be directed towards either AMP or GMP synthesis. The first committed step in the synthesis of GMP is the oxidation of IMP to xanthosine monophosphate (XMP), a reaction catalyzed by inosine monophosphate dehydrogenase (IMPDH) .[4] This enzyme is a key regulatory point for controlling the flux towards guanine nucleotides.

The activity of IMPDH is subject to regulation by the downstream products of the pathway, although it is not typically allosterically regulated by IMP itself. Instead, the availability of its substrate, IMP, and the concentration of its product, XMP, and subsequent guanine nucleotides play a role in modulating its activity. Mycophenolic acid, an immunosuppressive drug, is a potent inhibitor of IMPDH, highlighting the therapeutic potential of targeting this enzyme.[4][13]

Quantitative Data on Pathway Regulation

The following tables summarize key quantitative data related to the regulation of the de novo purine synthesis pathway. This data is essential for building kinetic models of the pathway and for understanding the potency of various inhibitors.

Table 1: Intracellular Concentrations of Purine Nucleotides in HeLa Cells

| Nucleotide | Concentration in Purine-Rich Medium (nmol/million cells) | Concentration in Purine-Depleted Medium (nmol/million cells) |

| IMP | ~0.03 | ~0.08 (2.8-fold increase)[14][15] |

| AMP | ~0.35 | ~0.38 |

| GMP | ~0.04 | ~0.05 |

| ADP | ~0.50 | ~0.55 |

| GDP | ~0.08 | ~0.09 |

| ATP | ~2.33 | ~2.74 |

| GTP | ~0.25 | ~0.28 |

Data is compiled from studies on HeLa cells and represents approximate values. Concentrations can vary depending on cell type and metabolic state.[14][15][16]

Table 2: Kinetic Parameters of Key Regulatory Enzymes

| Enzyme | Organism | Substrate | Km | Inhibitor | Ki |

| Glutamine-PRPP Amidotransferase (GPAT) | Escherichia coli | Glutamine | - | AMP | - |

| PRPP | - | GMP | - | ||

| IMP Dehydrogenase (IMPDH) | Human (Type II) | IMP | - | Mycophenolic Acid (MPA) | Potent inhibitor |

| Cryptosporidium parvum | IMP | 250 µM | Disulfiram | - | |

| NAD+ | 100 µM | Bronopol | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the de novo purine synthesis pathway.

Glutamine-PRPP Amidotransferase (GPAT) Enzyme Assay

This protocol is adapted from methods described for assaying GPAT activity by measuring the formation of its product, 5-phosphoribosylamine.[17][18]

Principle: The assay measures the conversion of a radiolabeled substrate, [14C]glycine, into a downstream product, [14C]glycinamide ribonucleotide (GAR), in a coupled reaction. The formation of 5-phosphoribosylamine by GPAT is the rate-limiting step in this coupled assay.

Materials:

-

Enzyme preparation (purified or cell lysate)

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 8.0

-

6 mM Magnesium Acetate

-

2.5 mM ATP

-

2 mM [14C]glycine (specific activity ~25-50 mCi/mmol)

-

6 mM Glutamine

-

GAR Synthetase (PurD) enzyme

-

13 mM Ribose-5-phosphate (R5P) or 5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Thin-layer chromatography (TLC) plates (cellulose)

-

Developing solvent (e.g., butanol:acetic acid:water)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, magnesium acetate, ATP, [14C]glycine, glutamine, and GAR synthetase.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the GPAT enzyme preparation and R5P (or PRPP).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of cold ethanol or by boiling for 2 minutes.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Spot a known volume of the supernatant onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the unreacted [14C]glycine from the product, [14C]GAR.

-

Visualize the spots by autoradiography or a phosphorimager.

-

Scrape the spots corresponding to glycine and GAR into separate scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [14C]GAR formed per unit time per amount of enzyme.

For Inhibition Studies:

-

Include varying concentrations of the inhibitor (e.g., IMP, AMP, GMP) in the reaction mixture.

-

Pre-incubate the enzyme with the inhibitor for a short period before initiating the reaction.

-

Determine the IC50 and Ki values from the inhibition data.

IMP Dehydrogenase (IMPDH) Enzyme Assay

This protocol is a spectrophotometric assay that measures the production of NADH.[13]

Principle: IMPDH catalyzes the NAD+-dependent oxidation of IMP to XMP, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored to determine enzyme activity.

Materials:

-

Purified IMPDH enzyme

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM DTT

-

IMP solution

-

NAD+ solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, IMP, and NAD+ at desired concentrations (e.g., 250 µM IMP and 100 µM NAD+).

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the IMPDH enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

Record the initial linear rate of the reaction (ΔA340/min).

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

For Inhibition Studies:

-

Add varying concentrations of the inhibitor to the reaction mixture.

-

Pre-incubate the enzyme with the inhibitor before adding the substrates.

-

Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying the concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or other kinetic plots.

Site-Directed Mutagenesis of GPAT Allosteric Sites

This protocol provides a general workflow for introducing specific mutations into the allosteric sites of GPAT to study the effects on feedback inhibition.[19][20][21]

Principle: Site-directed mutagenesis is a PCR-based method that uses synthetic oligonucleotide primers containing the desired mutation to amplify a plasmid containing the gene of interest. The parental, non-mutated plasmid is then digested, and the mutated plasmid is transformed into E. coli for propagation.

Materials:

-

Plasmid DNA containing the GPAT gene

-

Mutagenic oligonucleotide primers (forward and reverse)

-

High-fidelity DNA polymerase (e.g., Pfu or Q5)

-

dNTPs

-

PCR buffer

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, PCR buffer, and high-fidelity DNA polymerase.

-

Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

-

-

DpnI Digestion:

-

Following PCR, add DpnI restriction enzyme directly to the amplification product.

-

Incubate at 37°C for 1-2 hours. DpnI will specifically digest the methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

-

Verification:

-

Isolate plasmid DNA from several colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

-

Protein Expression and Characterization:

-

Express the mutant GPAT protein.

-

Purify the protein and perform enzyme assays (as described in Protocol 4.1) to assess the impact of the mutation on catalytic activity and feedback inhibition by IMP and other nucleotides.

-

Visualizations of Regulatory Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key regulatory circuits and experimental workflows described in this guide.

Caption: Feedback regulation of the de novo purine synthesis pathway.

Caption: Experimental workflow for the GPAT enzyme assay.

Caption: Workflow for site-directed mutagenesis.

Conclusion and Future Directions

The regulation of de novo purine synthesis by this compound and other purine nucleotides is a finely tuned system that is critical for cellular function. The allosteric control of GPAT and the regulation of IMPDH represent key nodes in this network, offering multiple opportunities for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuances of this pathway.

Future research will likely focus on several key areas. The role of the "purinosome," a multi-enzyme complex of the de novo pathway, in regulating metabolic flux is an area of active investigation.[22][23][24][25] Understanding how the assembly and disassembly of the purinosome are controlled and how this impacts the allosteric regulation of individual enzymes will provide a more complete picture of purine metabolism. Furthermore, the development of novel inhibitors that target the allosteric sites of GPAT or IMPDH holds significant promise for the development of more selective and effective drugs for a range of human diseases. The continued application of structural biology, enzymology, and cell biology will be essential to unravel the remaining mysteries of this fundamental metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of purine ribonucleotide synthesis by end product inhibition. II. Effect of purine nucleotides on phosphoribosylpyrophosphate amidotransferase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Regulation and catalysis of glutamine phosphoribosylpyrophosphate amid" by Sihong Chen [docs.lib.purdue.edu]

- 8. Crystal Structure of the Chloroplastic Glutamine Phosphoribosylpyrophosphate Amidotransferase GPRAT2 From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Conformational Changes of Glutamine 5′-Phosphoribosylpyrophosphate Amidotransferase for Two Substrates Analogue Binding: Insight from Conventional Molecular Dynamics and Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 12. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Site-Directed Mutagenesis [protocols.io]

- 20. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 21. static.igem.org [static.igem.org]

- 22. Study of purinosome assembly in cell-based model systems with de novo purine synthesis and salvage pathway deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. annualreviews.org [annualreviews.org]

- 25. The purinosome, a multi-protein complex involved in the de novo biosynthesis of purines in humans - PMC [pmc.ncbi.nlm.nih.gov]

Inosinic acid's role as a human and microbial metabolite

An In-depth Technical Guide on the Role of Inosinic Acid as a Human and Microbial Metabolite

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as inosine 5'-monophosphate (IMP), is a pivotal nucleotide that occupies a central hub in cellular metabolism.[1][2] As the first fully formed purine nucleotide in the de novo biosynthesis pathway, it serves as the critical branch-point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the essential building blocks for DNA and RNA.[3][4] Its roles extend beyond nucleic acid synthesis to energy metabolism, cellular signaling, and even gustatory sensation as a key component of the umami taste.[5][6] Present in all domains of life, from bacteria to humans, IMP metabolism is a fundamental process for cellular growth and proliferation.[1][3] This central role makes the pathways of its synthesis and degradation significant targets for a range of therapeutics, including anticancer, immunosuppressive, and antimicrobial agents.[1][7] Furthermore, microbial production of IMP is of major industrial importance, and the molecule's function as a microbial metabolite that modulates host immunity is a burgeoning field of research. This guide provides a detailed examination of IMP's multifaceted roles in both human and microbial systems, presenting quantitative data, experimental methodologies, and pathway visualizations to support advanced research and development.

Physicochemical Properties of this compound

This compound is a purine ribonucleoside 5'-monophosphate, consisting of a hypoxanthine nucleobase linked to a ribose sugar, which is in turn esterified with a phosphate group at the 5' position.[1][3] It exists as odorless, colorless or white crystals or powder, and is freely soluble in water.[3]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃N₄O₈P | [8][9] |

| Molar Mass | 348.208 g·mol⁻¹ | [8][9] |

| CAS Number | 131-99-7 | [1][8] |

| IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | [9] |

| Common Synonyms | Inosine monophosphate, IMP, 5'-Inosinic acid, 5'-IMP | [1][9] |

| E Number | E630 (Flavor Enhancer) | [1][8] |

This compound in Human Metabolism

In humans, IMP is a central intermediate in purine metabolism, connecting de novo synthesis, salvage pathways, and the formation of essential purine nucleotides.[9][10]

De Novo Biosynthesis Pathway

The de novo pathway constructs the purine ring from simpler precursors, such as amino acids, CO₂, and formate, onto a ribose-5-phosphate scaffold.[4][11] The process involves ten enzymatic steps, culminating in the synthesis of IMP, the first compound in the pathway with a complete purine ring.[4][11]

Regulation of Purine Biosynthesis

The de novo pathway is tightly regulated to maintain a balanced pool of purine nucleotides.[3] The primary control point is the first committed step, catalyzed by glutamine-PRPP amidotransferase (ATase).[11][12] This enzyme is subject to allosteric feedback inhibition by the downstream products IMP, AMP, and GMP, which prevents the overproduction of purines.[3][11]

IMP as a Central Metabolic Hub

IMP is the central precursor for both AMP and GMP.[3][8] The conversion to AMP requires GTP as an energy source, while the synthesis of GMP requires ATP.[8] This reciprocal energy requirement helps balance the relative pools of adenine and guanine nucleotides.[8] IMP can also be formed via salvage pathways, primarily through the deamination of AMP by AMP deaminase, or dephosphorylated to the nucleoside inosine.[1][8]

Salvage Pathways

To conserve energy, cells recycle purine bases and nucleosides. The primary salvage route for IMP synthesis is the conversion of hypoxanthine to IMP, a reaction catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3] Deficiency in this enzyme leads to the severe neurological disorder Lesch-Nyhan syndrome.[4]

This compound as a Microbial Metabolite

IMP is as fundamental to microbial life as it is to humans.[1] Its metabolic pathways are key to microbial viability and have been harnessed for industrial production.

Microbial Biosynthesis and Industrial Production

IMP and its salts, particularly disodium inosinate (E631), are widely used as flavor enhancers to impart an umami, or savory, taste.[7][8] While it can be extracted from meat and fish byproducts, commercial production predominantly relies on microbial fermentation.[3][13] Specific strains of bacteria, such as Corynebacterium and Brevibacterium species, are cultured under controlled conditions to overproduce and secrete IMP.[3][13]

Metabolic engineering of model organisms like Escherichia coli has become a promising strategy to improve yields.[14] By reprogramming metabolic networks and modifying key enzymes, significant increases in production have been achieved.[14]

| Microorganism | Method | Titer/Yield | Reference |

| Corynebacterium ammoniagenes | Direct Fermentation | 19.1 g/L | [13] |

| Engineered Escherichia coli | Shake-Flask Cultivation | 562.0 mg/L | [14] |

| Wild-Type Escherichia coli | Shake-Flask Cultivation | ~117.8 mg/L (calculated) | [14] |

| Engineered Escherichia coli | Bioreactor Fermentation | 7.05-fold enhancement over wild-type | [14] |

| Morganella morganii (enzyme source) | Whole-cell biocatalysis | 119.58 mM (approx. 41.6 g/L) | [15] |

Microbial Inosine and Host-Microbe Interactions

Recent research has unveiled a fascinating role for purine metabolites in the communication between gut microbiota and the host immune system.[16] Certain gut bacteria, including Bifidobacterium pseudolongum, can produce inosine, the dephosphorylated form of IMP.[16] This microbially-derived inosine can act as a signaling molecule, enhancing the efficacy of cancer immunotherapy.[16][17] It functions by binding to A2A adenosine receptors on T-cells, promoting anti-tumor responses.[17]

Relevance to Drug Development

The critical nature of the IMP biosynthesis pathway for cell proliferation makes it an attractive target for therapeutic intervention, particularly for diseases characterized by rapid cell division like cancer, as well as for modulating the immune system.[1][4]

-

Anticancer Agents: Drugs like 6-mercaptopurine and its prodrug azathioprine are purine analogs that disrupt the de novo synthesis pathway, thereby inhibiting the proliferation of cancer cells.[4]

-

Immunosuppressants: Azathioprine is widely used to prevent organ transplant rejection and treat autoimmune diseases by suppressing the proliferation of lymphocytes.[4]

-

Enzyme Targets: Inosine-5'-monophosphate dehydrogenase (IMPDH), the enzyme that catalyzes the first committed step in GMP synthesis from IMP, is a key target for antiviral and immunosuppressive drugs.[1][2]

Experimental Protocols

General Quantification of this compound

Analysis of IMP and other purine metabolites in biological samples (e.g., cell extracts, urine, saliva) is typically performed using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[18]

-

Sample Preparation: Biological samples are quenched to halt metabolic activity and extracted using a solvent system (e.g., methanol/acetonitrile/water) to precipitate proteins and solubilize metabolites.

-

Chromatographic Separation: The extract is injected into an HPLC system. Separation is commonly achieved using a reverse-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column with a gradient elution of aqueous and organic mobile phases.

-

Detection and Quantification: Eluted compounds are detected by UV absorbance (at ~254 nm for purines) or by a mass spectrometer. Quantification is achieved by comparing the peak area of IMP in the sample to a standard curve generated from known concentrations of an IMP standard.

Assay for Amidophosphoribosyltransferase (ATase) Activity

This protocol measures the activity of the first and rate-limiting enzyme in the de novo pathway.[4]

-

Reaction Mixture Preparation: Prepare a reaction mixture in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5) containing necessary co-factors like MgCl₂ (e.g., 5 mM). Add glutamine (e.g., 2 mM) and the enzyme preparation (e.g., cell lysate).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the reaction by adding a radiolabeled substrate, [¹⁴C]-5-phospho-α-D-ribosyl 1-pyrophosphate ([¹⁴C]-PRPP), to a final concentration of 0.5 mM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear over this time.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., cold trichloroacetic acid) or by rapid heating.

-

Product Separation: Separate the radiolabeled product (5-phosphoribosylamine) from the unreacted substrate using techniques like thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter or phosphorimager. Enzyme activity is calculated based on the rate of product formation.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. doronscientific.com [doronscientific.com]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. medium.com [medium.com]

- 6. This compound | Food Additive, Flavor Enhancer, Monosodium Glutamate | Britannica [britannica.com]

- 7. INOSINATE - Ataman Kimya [atamanchemicals.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C10H13N4O8P | CID 135398640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0000175) [hmdb.ca]

- 11. Purine metabolism - Wikipedia [en.wikipedia.org]

- 12. columbia.edu [columbia.edu]

- 13. WO2002051984A1 - Microorganism producing 5'-inosinic acid and process for producing 5'-inosinic acid using the same - Google Patents [patents.google.com]

- 14. From glucose to gourmet: engineered bacteria churn out key food additive | EurekAlert! [eurekalert.org]

- 15. researchgate.net [researchgate.net]

- 16. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Deamination of Adenosine Monophosphate: A Deep Dive into Inosinic Acid Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of adenosine monophosphate (AMP) to inosinic acid (IMP) through deamination is a critical juncture in cellular purine metabolism. This reaction, catalyzed by AMP deaminase (AMPD), plays a pivotal role in maintaining cellular energy homeostasis, regulating the adenylate pool, and providing intermediates for other metabolic pathways. This technical guide provides an in-depth exploration of the formation of this compound via AMP deamination, detailing the underlying biochemical mechanisms, regulatory networks, and its significance in health and disease. Experimental protocols for assessing AMPD activity and quantitative kinetic data are presented to facilitate further research and drug development efforts targeting this crucial enzyme.

Introduction